molecular formula C23H27N5O2S B3303995 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 921538-13-8

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B3303995
CAS No.: 921538-13-8
M. Wt: 437.6 g/mol
InChI Key: QTAAZDPRCRAMIR-UHFFFAOYSA-N
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Description

The compound “2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide” is a structurally complex acetamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core. Key structural attributes include:

  • A 4-ethoxyphenyl substituent at the 7-position of the imidazo-triazole ring, which may enhance electron-donating properties and influence solubility.
  • A thioether linkage (–S–) at the 3-position of the heterocycle, connecting it to the acetamide moiety.

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-5-30-19-8-6-18(7-9-19)27-10-11-28-22(27)25-26-23(28)31-14-20(29)24-21-16(3)12-15(2)13-17(21)4/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAAZDPRCRAMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsThe final step often involves the formation of the sulfanyl-acetamide linkage under mild conditions using reagents such as thioacetic acid and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazo[2,1-c][1,2,4]triazole core.

    Substitution: The ethoxyphenyl and trimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[2,1-c][1,2,4]triazole derivatives, and substituted phenyl derivatives.

Scientific Research Applications

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related acetamides from the literature:

Compound Name / ID Core Structure Key Substituents Functional Groups (IR Data) Biological Activity (If Reported) Reference
Target Compound Imidazo[2,1-c][1,2,4]triazole 4-Ethoxyphenyl, 2,4,6-trimethylphenyl C=O (est. ~1678 cm⁻¹), C=S (est. ~680 cm⁻¹) Not reported
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole Naphthyloxy, 4-chlorophenyl C=O (1678 cm⁻¹), C–O (1136 cm⁻¹), C–Cl (785 cm⁻¹) Not specified [1]
2-(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[4-(1-hydroxyiminoethyl)phenyl]acetamide (7a) 1,2,4-Triazole Allyl, hydroxyiminoethylphenyl C=O (1669 cm⁻¹), C=N (1537 cm⁻¹), –NH (3243 cm⁻¹) Nitric oxide donor activity [5]
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (11) 1,2,4-Triazole Acetylamino phenoxy, nitroaryl C=O (1669 cm⁻¹), C–S (681 cm⁻¹), –NO₂ (1537 cm⁻¹) Not reported [8]
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, amino Anti-exudative (47% inhibition at 10 mg/kg vs. diclofenac) [6]

Key Observations

Electronic and Steric Effects: The 4-ethoxyphenyl group in the target compound likely provides electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in 6m or the nitro group in compound 11 . This may influence reactivity or binding affinity.

Synthetic Pathways :

  • The target compound’s thioacetamide linkage suggests a synthesis route involving thiol-alkylation, akin to methods used for analogs in and (e.g., reaction of thiol intermediates with bromoacetamide) .
  • By contrast, compound 7a incorporates an oxime group via hydroxylamine reflux, a step absent in the target’s likely synthesis.

Spectroscopic Signatures: IR spectra of similar compounds show consistent C=O stretches (~1669–1678 cm⁻¹) and C–S vibrations (~680–785 cm⁻¹), aligning with expected features of the target compound . The absence of a nitro (–NO₂) or oxime (–NOH) group in the target differentiates its spectral profile from compounds 7a and 11 .

Biological Implications :

  • While the target compound’s activity is unconfirmed, structural analogs demonstrate diverse bioactivities:

  • Anti-exudative effects in furan-triazole acetamides (47% inhibition at 10 mg/kg) .
  • Nitric oxide donation in oxime-containing derivatives .
    • The imidazo-triazole core in the target may enhance kinase or protease inhibition compared to simpler triazoles, as seen in other imidazole-fused systems .

Biological Activity

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a compound belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound is characterized by its unique structural features which include an imidazole core linked to a sulfanyl group and various aromatic substituents. The biological activity of this compound is of significant interest due to its potential therapeutic applications.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to various pharmacological effects. Further research is necessary to clarify the precise molecular pathways involved in its action .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the imidazo[2,1-c][1,2,4]triazole class. For instance:

  • In vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. For example, derivatives have been tested on cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values ranging from 2.38–3.77 μM .
CompoundCancer Cell LineIC50 (μM)
4eSISO2.87
5lRT-1123.06

These findings suggest that modifications in the structure can significantly influence the anticancer activity.

Antibacterial and Other Activities

The broader pharmacological profile of imidazo[2,1-c][1,2,4]triazoles includes antibacterial properties among others. A review of triazole derivatives indicates that they exhibit a range of biological activities including antifungal and antiviral effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the triazole ring and the aromatic groups significantly affect the biological activity of these compounds. For instance:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased anticancer potency.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the imidazo[2,1-c][1,2,4]triazole scaffold. These compounds were subjected to cytotoxicity assays against human cancer cell lines:

  • Study Findings : Compounds with specific substitutions demonstrated enhanced selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?

The synthesis involves multi-step processes, including:

  • Imidazo-triazole core formation : Condensation of glyoxal derivatives with amines under acidic conditions (e.g., HCl catalysis) .
  • Sulfanyl-acetamide coupling : Thiol-alkylation using chloroacetamide intermediates in ethanol/KOH at reflux (1–5 hours) .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Optimization Tip: Use Design of Experiments (DoE) to balance reaction time, temperature, and catalyst loading (e.g., Zeolite Y-H or pyridine) .

Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity?

Key methods include:

  • NMR : 1^1H/13^{13}C NMR to verify imidazo-triazole proton environments and acetamide carbonyl signals (δ 168–170 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) to confirm molecular ion peaks (e.g., [M+H]+^+) and detect impurities .
  • IR : Stretching bands for C=O (~1650 cm1^{-1}) and S–C (~680 cm1^{-1}) .

Q. What preliminary biological screening assays are suitable for this compound?

Standard assays include:

  • Antiproliferative Activity : MTT assays on cancer cell lines (IC50_{50} determination) .
  • Anti-inflammatory Potential : Carrageenan-induced paw edema in rodents, comparing efficacy to diclofenac sodium .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .

Advanced Research Questions

Q. How can substituent variations (e.g., ethoxyphenyl vs. chlorophenyl) impact structure-activity relationships (SAR)?

Substituent effects are critical for target affinity:

SubstituentTarget Affinity (IC50_{50}, nM)Solubility (LogP)Stability (t1/2_{1/2}, h)
4-Ethoxyphenyl120 ± 15 (kinase X)2.18.2
4-Chlorophenyl85 ± 10 (kinase X)2.86.5
4-Methoxyphenyl150 ± 20 (kinase X)1.97.8
Key Insight: Electron-withdrawing groups (e.g., Cl) enhance target binding but reduce solubility. Ethoxy groups balance lipophilicity and metabolic stability .

Q. What strategies resolve contradictions in bioactivity data across studies?

Common issues and solutions:

  • Variable Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with reference inhibitors .
  • Purity Discrepancies : Use orthogonal purification (HPLC + recrystallization) and quantify impurities via LC-MS .
  • Species-Specific Effects : Cross-test in human primary cells vs. rodent models .

Q. How can computational modeling predict binding modes and metabolic pathways?

  • Docking Studies : AutoDock Vina or Schrödinger Suite to simulate interactions with kinase active sites (e.g., hydrogen bonding with triazole N3) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories) .
  • ADME Prediction : SwissADME to estimate CYP450 metabolism (major oxidation at ethoxy group) .

Q. What reaction optimization techniques improve scalability for gram-scale synthesis?

  • Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., imidazole ring formation) reduce byproducts and enhance safety .
  • Catalyst Screening : Test Pd/C, Zeolites, or organocatalysts to reduce reaction time (e.g., from 12h to 3h for acetamide coupling) .
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing .

Methodological Considerations Table

ChallengeRecommended ApproachKey Evidence
Low Yield in Sulfanyl CouplingUse 1.2 eq. K2_2CO3_3, DMF, 80°C
Poor Solubility in BioassaysFormulate with 10% DMSO/PEG-400
Oxidative DegradationAdd 0.1% BHT antioxidant in storage
Isomerization During SynthesisControl pH (<6) in aqueous steps

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

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